8-Hexadecanol

Beschreibung

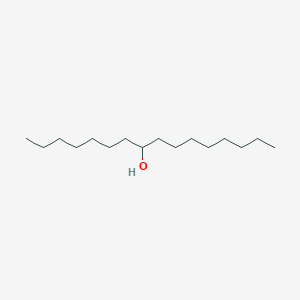

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVNUMHZZANJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338561 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-83-0 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for 8 Hexadecanol and Its Derivatives

Chemoenzymatic Synthesis Approaches for 8-Hexadecanol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the production of complex molecules like this compound. rsc.org This approach is particularly advantageous for creating chiral centers with high enantiomeric purity.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic secondary alcohols. This process involves the enantioselective acylation of one enantiomer of the alcohol, allowing for the separation of the two enantiomers. While direct examples involving this compound are not extensively documented, the principles of lipase-catalyzed kinetic resolution are well-established for a variety of secondary alcohols and are applicable to hexadecanol (B772) isomers. mdpi.com

Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase are known for their ability to catalyze the transesterification of secondary alcohols with high enantioselectivity. mdpi.com The choice of acyl donor is crucial; activated esters like vinyl acetate are often used to make the reaction irreversible. For instance, in the kinetic resolution of a racemic secondary alcohol, the lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. These can then be separated, providing access to enantiomerically pure forms of the alcohol.

The effectiveness of this method is demonstrated in the resolution of various aryltrimethylsilyl chiral alcohols, where high enantiomeric excesses (>99%) have been achieved. nih.gov Similar strategies could be employed for the resolution of racemic this compound, which would be produced through non-selective chemical synthesis.

Table 1: Lipases Used in the Kinetic Resolution of Secondary Alcohols

| Lipase Source | Common Acyl Donor | Solvent | Reference |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Organic Solvents | mdpi.com |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Organic Solvents | mdpi.com |

| Burkholderia cepacia Lipase | Vinyl Acetate | Organic Solvents | mdpi.com |

| Rhizomucor miehei lipase | Vinyl Acetate | n-Heptane | |

| Thermomyceslanuginosus lipase | Vinyl Acetate | n-Heptane |

A direct and highly selective method for the synthesis of this compound precursors involves the biocatalytic hydroxylation of n-hexadecane. Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes capable of activating inert C-H bonds and inserting an oxygen atom with high regio- and stereoselectivity. chemistryviews.orgnih.gov

Engineered P450s, such as variants of P450 BM-3 from Bacillus megaterium, have been shown to hydroxylate linear alkanes. caltech.edu While wild-type P450 BM-3 hydroxylates long-chain fatty acids, directed evolution has produced mutants capable of hydroxylating alkanes at specific positions. caltech.edu For example, certain mutants have been engineered to hydroxylate octane at the 2-position to produce either (R)- or (S)-2-octanol. caltech.edu This demonstrates the potential for engineering P450s to be selective for the 8-position of hexadecane (B31444).

Fungal peroxygenases are another class of enzymes that can catalyze the H₂O₂-dependent hydroxylation of linear alkanes. nih.govnih.gov The peroxygenase from Agrocybe aegerita has been shown to hydroxylate linear alkanes up to C16 at the 2- and 3-positions. nih.govnih.gov While this enzyme shows a preference for positions near the end of the chain, it highlights the potential of using biocatalysts for the selective oxidation of long-chain alkanes. The main challenge remains in discovering or engineering an enzyme with high regioselectivity for the C-8 position of hexadecane.

Table 2: Biocatalysts for Alkane Hydroxylation

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| Cytochrome P450 BM-3 (engineered) | Bacillus megaterium | Linear Alkanes (C3-C8) | Secondary Alcohols | caltech.edu |

| Peroxygenase | Agrocybe aegerita | Linear Alkanes (C3-C16) | 2- and 3-hydroxyalkanes | nih.govnih.gov |

| CYP153A | Various Bacteria | Medium-chain alkanes | 1-alkanols | frontiersin.org |

Selective Catalytic Transformations for the Production of this compound and Related Hexadecane Derivatives

Chemical catalysis offers a range of methods for the synthesis of alcohols, although achieving high selectivity for a specific secondary alcohol like this compound from simple precursors remains a significant challenge.

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. libretexts.org While the hydrogenolysis of carbon-heteroatom bonds (e.g., C-O, C-N, C-S) is common, the cleavage of strong carbon-carbon sigma bonds is more challenging. libretexts.orgresearchgate.net In the context of producing this compound, this could theoretically be achieved by the hydrogenolysis of a larger alcohol or a derivative. For example, a primary alcohol with more than 16 carbons could potentially undergo selective C-C bond cleavage to yield a shorter chain alkane and a smaller alcohol. However, controlling the position of this cleavage to specifically yield this compound is not a well-established process.

Research on the hydrogenolysis of primary aliphatic alcohols has shown that under certain conditions with a ruthenium catalyst, selective scission of C-C bonds adjacent to the C-O bond can occur. researchgate.net For instance, the hydrogenolysis of 1-hexadecanol (B1195841) over a Ru/TiO₂ catalyst predominantly yields n-pentadecane, demonstrating cleavage of the C1-C2 bond. researchgate.net This indicates that current catalytic systems favor cleavage at the end of the carbon chain, making the synthesis of a mid-chain secondary alcohol like this compound by this method unlikely without significant advances in catalyst design.

Achieving high selectivity for this compound in a catalytic process requires a deep understanding of the reaction pathways and the factors that control product distribution. In catalytic alkane hydroxylation, for example, the regioselectivity is a major hurdle. scripps.edu Most catalysts tend to oxidize the more reactive tertiary and secondary C-H bonds, often leading to a mixture of isomers. mdpi.com

Strategies to control regioselectivity include the use of shape-selective catalysts, such as metalloporphyrins with sterically hindered pockets, which can direct the oxidation to less hindered positions. Another approach is to use directing groups within the substrate that can coordinate to the metal catalyst and position it for reaction at a specific C-H bond. scripps.edu

In the context of producing this compound, a potential route could be the hydroformylation of a long-chain internal alkene, such as 7-pentadecene or 8-hexadecene, followed by reduction of the resulting aldehyde. However, hydroformylation of internal alkenes often results in a mixture of linear and branched aldehydes, and controlling the regioselectivity to favor the desired isomer is challenging.

Microbial Synthesis and Metabolic Engineering for Fatty Alcohol Production

Microbial synthesis offers a promising and sustainable alternative to chemical synthesis for the production of fatty alcohols. nih.govfrontiersin.org By harnessing and engineering the metabolic pathways of microorganisms, it is possible to produce a wide range of fatty acid-derived chemicals, including long-chain alcohols. nih.gov

The biosynthesis of fatty alcohols in engineered microbes typically starts from the central metabolite acetyl-CoA, which is converted into fatty acyl-CoAs or fatty acyl-ACPs through the fatty acid synthesis (FAS) pathway. nih.gov These intermediates can then be reduced to fatty alcohols by enzymes such as fatty acyl-CoA reductases (FARs). nih.govnih.gov

While much of the research has focused on the production of primary fatty alcohols (1-alkanols), there is growing interest in engineering pathways for the synthesis of secondary alcohols. researchgate.net A potential biosynthetic route to this compound could involve the production of the corresponding ketone, 8-hexadecanone, followed by its reduction to the secondary alcohol. The biosynthesis of ketones from alkanes has been observed in nature. nih.gov

Metabolic engineering strategies to enhance fatty alcohol production include:

Increasing the precursor supply: Overexpression of genes involved in the synthesis of acetyl-CoA and malonyl-CoA, the building blocks of fatty acids. nih.gov

Enhancing the cofactor supply: Ensuring an adequate supply of NADPH, which is required for both fatty acid synthesis and the reduction of fatty acyl-CoAs. nih.gov

Expressing heterologous enzymes: Introducing genes from other organisms that encode for enzymes with desired activities, such as FARs with specific chain-length preferences. nih.govnih.gov

Eliminating competing pathways: Deleting genes that divert intermediates away from the desired product pathway, such as those involved in β-oxidation (fatty acid degradation). nih.gov

By combining these strategies, it may be possible to engineer a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo synthesis of this compound from renewable feedstocks. aimspress.com

Table 3: Key Enzymes in Engineered Fatty Alcohol Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Acetyl-CoA Carboxylase | ACC | Carboxylation of acetyl-CoA to malonyl-CoA | nih.gov |

| Fatty Acid Synthase | FAS | Elongation of fatty acid chains | nih.gov |

| Fatty Acyl-CoA Reductase | FAR | Reduction of fatty acyl-CoA to fatty alcohol | nih.gov |

| Acyl-ACP Reductase | AAR | Reduction of fatty acyl-ACP to fatty aldehyde | nih.gov |

| Alcohol Dehydrogenase | ADH | Reduction of fatty aldehyde to fatty alcohol | nih.gov |

Engineering of Endogenous Fatty Acid Metabolism for this compound Biosynthesis

The biosynthesis of this compound in microbial hosts relies heavily on the availability of its precursor, palmitoyl-CoA (a C16 fatty acyl-CoA), which is a key intermediate in the cell's native fatty acid metabolism. nih.gov Consequently, significant research has focused on re-engineering these endogenous pathways to channel more carbon flux towards the desired C16 chain length.

A primary strategy involves the overexpression of key enzymes in the fatty acid synthesis (FAS) pathway. In the yeast Saccharomyces cerevisiae, for instance, overexpressing the acetyl-CoA carboxylase gene (ACC1) has been shown to be a critical step. ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid elongation. nih.gov This modification was demonstrated to boost 1-hexadecanol production by 56%, increasing the titer from 45 mg/L to 71 mg/L in an engineered strain.

Another effective approach is to block competing pathways that divert fatty acyl-CoAs away from the this compound production route. The β-oxidation pathway, which degrades fatty acids, is a major competitor for the palmitoyl-CoA substrate. In yeast, this process occurs within peroxisomes. nih.gov Deleting enzymes central to this pathway, such as the peroxisomal acyl-CoA oxidase (POX1) and the bifunctional protein (POT1), can prevent the degradation of the fatty acid intermediates, thereby increasing their availability for conversion to fatty alcohols.

Furthermore, manipulating regulatory networks that control lipid metabolism has proven fruitful. Knocking out the negative regulator RPD3, which represses the expression of the INO1 gene involved in phospholipid synthesis, has been shown to enhance 1-hexadecanol production by 98% in an ACC1-overexpressing strain, elevating titers from 71 mg/L to 140 mg/L. To further augment the supply of the initial precursor, cytosolic acetyl-CoA, heterologous pathways can be introduced. Expressing an ATP-dependent citrate (B86180) lyase, for example, increased 1-hexadecanol production by an additional 136%, reaching 330 mg/L.

These strategies, often employed in combination, effectively rewire the host's metabolism to create a more efficient pipeline for the synthesis of C16 fatty acid precursors, laying a crucial foundation for high-yield this compound production.

**Table 1: Impact of Engineering Endogenous Fatty Acid Metabolism on 1-Hexadecanol Production in *S. cerevisiae***

| Genetic Modification | Base Strain Titer (mg/L) | Modified Strain Titer (mg/L) | Percentage Increase (%) |

|---|---|---|---|

| Overexpression of ACC1 | 45 | 71 | 56% |

| RPD3 Knockout (in ACC1-overexpressing strain) | 71 | 140 | 98% |

| Expression of ATP-Citrate Lyase (in RPD3 knockout strain) | 140 | 330 | 136% |

Heterologous Expression of Fatty Alcohol Producing Enzymes

While native microorganisms produce fatty alcohols in only trace amounts, the high-level synthesis of this compound is made possible by introducing potent enzymes from other organisms. nih.gov The key enzymes responsible for converting fatty acyl-CoAs into fatty alcohols are broadly known as fatty acyl-CoA reductases (FARs). These enzymes catalyze the four-electron reduction of the fatty acyl-CoA thioester to the corresponding primary alcohol.

A widely used and effective enzyme for this compound production is the FAR from the barn owl (Tyto alba), designated TaFAR. The expression of TaFAR in S. cerevisiae has been a cornerstone of metabolic engineering efforts for producing this compound. This enzyme efficiently converts the endogenously supplied palmitoyl-CoA (C16) into 1-hexadecanol. Combining the expression of TaFAR with the metabolic engineering strategies described previously, such as ACC1 overexpression and deletion of β-oxidation pathways, creates a synergistic effect, leading to significant product titers.

In some strategies, a two-step enzymatic process is employed, where a carboxylic acid reductase (CAR) first converts a free fatty acid to an aldehyde, which is then reduced to an alcohol by an alcohol dehydrogenase (ADH) or an aldehyde reductase (AHR). nih.gov This approach can also be effective, though it requires the coordinated expression of multiple heterologous enzymes.

The successful heterologous expression of these enzymes is fundamental to diverting the flux from the fatty acid pool towards the final alcohol product, transforming the microbial host into a dedicated this compound biocatalyst.

Pathway Compartmentalization in Microbial Cell Factories for Enhanced this compound Yield

A significant challenge in metabolic engineering is the competition between the desired synthetic pathway and the host's native metabolic networks. acs.orgdtu.dk Pathway compartmentalization, or the localization of biosynthetic enzymes within specific subcellular organelles, is an advanced strategy to overcome this issue by isolating the production pathway from competing cytosolic reactions. acs.orgdtu.dk

The peroxisome in yeast is an ideal compartment for producing fatty acid-derived molecules like this compound. researchgate.net The native fatty acid β-oxidation pathway, a primary competitor for the fatty acyl-CoA precursors, is located within this organelle. nih.gov By targeting the this compound synthesis enzymes (such as FARs) to the peroxisome, the synthetic pathway is placed in direct proximity to its substrate pool while being shielded from cytosolic enzymes that might divert intermediates. researchgate.net

Research has demonstrated that targeting fatty alcohol production pathways to the peroxisome can increase yields by up to 700% compared to cytosolic expression. acs.orgdtu.dkresearchgate.net This strategy also significantly reduces the accumulation of byproducts formed by competing enzymes. acs.org In one study, relocating the fatty alcohol biosynthetic pathway to the peroxisomes of O. polymorpha led to a 3.9-fold improvement in production from methanol. pnas.org

Further enhancements can be achieved by engineering the peroxisome itself. Deleting certain peroxin genes, such as PEX31 and PEX32, has been shown to increase the number and size of peroxisomes, which in turn can further boost the production of peroxisome-localized fatty alcohols. researchgate.netresearchgate.net This approach effectively increases the total reaction volume available for the compartmentalized pathway. researchgate.netresearchgate.net Additionally, engineering the supply of necessary cofactors, like NADPH, within the peroxisome can further enhance the efficiency of the reductase enzymes. pnas.org

Another organelle of interest is the mitochondrion, which serves as a major hub for acetyl-CoA synthesis. nih.govasm.orgchalmers.seresearchgate.net By localizing the initial parts of a biosynthetic pathway to the mitochondria, engineers can take advantage of this concentrated precursor pool to drive the production of acetyl-CoA-derived chemicals. nih.govchalmers.seresearchgate.net While direct application to this compound is an area of ongoing research, the principle of leveraging the high concentration of precursors and cofactors like ATP and NADH in the mitochondria holds promise for fatty alcohol synthesis. nih.govresearchgate.net

Table 2: Effect of Peroxisomal Compartmentalization on Fatty Alcohol Production

| Pathway Location | Organism | Relative Production Improvement | Reference |

|---|---|---|---|

| Peroxisome vs. Cytosol | S. cerevisiae | Up to 700% | acs.orgdtu.dkresearchgate.net |

| Peroxisome vs. Cytosol | O. polymorpha | 3.9-fold | pnas.org |

Optimization of Fermentation Conditions for this compound Production

Beyond genetic manipulation, optimizing the cultivation environment is crucial for maximizing the productivity of engineered microbial strains. Fermentation conditions such as carbon source, temperature, pH, and aeration directly impact cell growth and metabolic activity, and thus the final titer of this compound.

For engineered S. cerevisiae, fed-batch fermentation is a commonly used strategy to achieve high product titers. This approach involves the controlled feeding of a carbon source (like glucose or xylose) and other nutrients throughout the cultivation period, which helps to maintain optimal metabolic activity and avoid the accumulation of inhibitory byproducts. Using a fed-batch process with resting cells (non-growing but metabolically active), a titer of over 1.1 g/L of 1-hexadecanol was achieved from glucose. A similar fed-batch strategy using xylose as the sole carbon source yielded over 1.2 g/L, demonstrating the flexibility of the microbial host to utilize different renewable feedstocks.

Key parameters that are often optimized include:

Carbon Source: While glucose is common, research has focused on utilizing non-edible sugars like xylose, a major component of lignocellulosic biomass, to improve the sustainability of the process.

Temperature: Most S. cerevisiae strains have an optimal temperature range for growth and production, typically around 30°C.

An interesting finding is that 1-hexadecanol production in some engineered yeast strains appears to be non-growth associated. This means that the highest rates of production occur when cell growth slows or ceases. This observation underpins the success of "resting cell" and fed-batch strategies, where the fermentation is shifted from a growth phase to a production phase to maximize the conversion of carbon into the final product.

**Table 3: Achieved Titers of 1-Hexadecanol under Optimized Fermentation Conditions in *S. cerevisiae***

| Fermentation Strategy | Carbon Source | Titer (g/L) |

|---|---|---|

| Fed-batch (resting cells) | Glucose | > 1.1 |

| Fed-batch | Xylose | > 1.2 |

Novel Synthetic Routes for this compound Precursors

While biotechnological production is advancing rapidly, chemical synthesis remains a vital route for producing this compound and its precursors. Traditional methods often involve the reduction of fatty acids or their esters derived from natural oils. chemicalbook.com For example, 1-hexadecanol can be produced by the catalytic hydrogenation of triglycerides from palm kernel or coconut oil, or through the reduction of palmitic acid. chemicalbook.comwikipedia.org Another established method is the saponification of n-hexadecyl acetate. prepchem.com

More recent research has focused on developing novel and more sustainable synthetic routes that utilize different feedstocks or more efficient catalytic systems.

One innovative approach involves the electroreductive synthesis of long-chain fatty alcohols directly from carbon dioxide (CO₂). digitellinc.com This method combines the electrochemical CO₂ reduction reaction (CO₂RR) with electrochemically induced oligomerization. By coupling CO₂RR with bromide oxidation, an intermediate (2-bromoethanol) is formed. Subsequent electroreduction of this intermediate on a silver cathode generates active radicals that initiate the oligomerization of ethylene (also derived from CO₂RR), ultimately forming saturated, even-numbered long-chain fatty alcohols. digitellinc.com This tandem system represents a sustainable strategy for constructing alkyl chains from a waste product. digitellinc.com

Another area of development is the use of milder and more selective reduction methods for fatty acid methyl esters (FAMEs), which are common precursors. A non-catalytic method using alumina-supported sodium borohydride (NaBH₄) has been proposed. mdpi.com In this system, NaBH₄ acts as a hydride (H⁻) donor while an alcohol like methanol serves as a proton (H⁺) donor, achieving high selectivity towards fatty alcohols under mild conditions without the need for high-pressure hydrogen or chromium-based catalysts. mdpi.com

The direct oxidation of long-chain fatty alcohols to produce long-chain fatty acids (precursors for esterification and subsequent reduction) has also been optimized. Using Jones reagent (chromium trioxide in sulfuric acid) under optimized conditions, such as reverse addition, can increase the conversion rate of alcohols to carboxylic acids to over 90% while allowing for the recycling of the chromium byproduct. researchgate.net

These novel routes offer alternatives to traditional petrochemistry and natural oil processing, with potential benefits in terms of feedstock flexibility, reaction conditions, and environmental impact.

Spectroscopic and Computational Analysis of 8 Hexadecanol Systems

Molecular Dynamics Simulations in 8-Hexadecanol Systems

Molecular dynamics (MD) simulations serve as a powerful tool to probe the atomic-level interactions and dynamic behavior of this compound systems. These simulations can provide insights into properties that are often challenging to observe experimentally. By modeling the intricate interplay of forces between molecules, MD simulations can elucidate the influence of factors like temperature, pressure, and the presence of interfaces on the molecular arrangement and mobility of long-chain alcohols.

Research on long-chain alcohols has demonstrated that the length and branching of the alkyl chain significantly impact their structural and dynamic properties researchgate.net. For instance, MD simulations have been employed to study the diffusion and local structure of n-alkanols in various solvents, revealing that longer chain molecules exhibit more complex intertwining behaviors researchgate.net. In the context of this compound, with its branching at the eighth carbon position, MD simulations could predict how this specific structural feature affects its packing, viscosity, and surface tension compared to its linear counterpart, 1-Hexadecanol (B1195841) scienceopen.com.

Simulations of long-chain alcohols at interfaces, such as between a solid surface and a polymer liquid, have shown that these molecules can significantly alter interfacial heat transfer tohoku.ac.jp. The hydroxyl group of the alcohol tends to form hydrogen bonds with hydrophilic surfaces, while the alkyl chain interacts with the surrounding medium. The chain length and concentration of the alcohol have been found to directly influence the interfacial thermal resistance tohoku.ac.jp. For this compound, MD simulations could model its adsorption behavior on different surfaces and predict its efficacy in modifying interfacial properties.

Key parameters often investigated in MD simulations of long-chain alcohols include:

| Property Investigated | Significance for this compound Systems |

| Liquid Density | Provides information on molecular packing and free volume. |

| Liquid Viscosity | Relates to the fluid dynamics and resistance to flow. |

| Surface Tension | Determines the behavior at liquid-gas or liquid-liquid interfaces. |

| Self-Diffusion Coefficient | Measures the translational mobility of individual molecules. |

| Radial Distribution Functions | Describes the local molecular structure and ordering. |

These computational studies, often validated against experimental data for related compounds, are crucial for building a comprehensive understanding of the molecular-level characteristics of this compound.

X-ray Diffraction and Infrared Spectroscopy Studies of this compound Phase Behavior

The phase behavior of long-chain alcohols is complex, often involving multiple solid-state polymorphs and liquid crystalline phases. X-ray diffraction (XRD) and infrared (IR) spectroscopy are indispensable experimental techniques for characterizing these phases and the transitions between them.

X-ray Diffraction (XRD) provides detailed information about the crystalline structure and lamellar spacing of long-chain alcohols in their solid states. For linear long-chain alcohols, XRD studies have revealed that the molecules typically arrange in bilayers, with the diffraction patterns providing data on the tilt angle of the alkyl chains with respect to the layer normal mdpi.com. The presence of branching, as in this compound, is expected to disrupt the crystalline packing observed in linear isomers, leading to different unit cell dimensions and potentially more complex phase diagrams. XRD can be used to identify the specific crystalline forms adopted by this compound and to monitor structural changes during phase transitions induced by temperature variations.

Infrared (IR) Spectroscopy is highly sensitive to the vibrational modes of molecules and is particularly useful for studying the conformational order and hydrogen bonding in alcohol systems. The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding, and a C-O stretching band between 1000 and 1260 cm⁻¹ libretexts.orgspectroscopyonline.com. The shape and position of these bands can provide information on the degree and nature of hydrogen bonding, which is a key factor in determining the physical properties of alcohols.

Furthermore, the analysis of C-H stretching and bending vibrations can reveal details about the conformational order of the alkyl chain. In the solid state, long-chain alcohols typically exhibit sharp, well-defined peaks corresponding to an all-trans conformation of the carbon backbone. Upon melting, these peaks broaden, indicating an increase in conformational disorder (gauche conformations). For this compound, IR spectroscopy can be used to study the influence of the branched structure on the conformational order and hydrogen-bonding network in different phases.

| Spectroscopic Feature | Information Gained about this compound |

| XRD: Bragg diffraction peaks | Unit cell dimensions, crystal symmetry, and lamellar spacing. |

| IR: O-H stretching band (3200-3500 cm⁻¹) | Presence and extent of intermolecular hydrogen bonding. |

| IR: C-O stretching band (1000-1260 cm⁻¹) | Structural information about the alcohol, distinguishing between primary, secondary, and tertiary alcohols. |

| IR: C-H stretching and bending modes | Conformational order of the alkyl chain (trans vs. gauche). |

By combining XRD and IR spectroscopy, a detailed picture of the structural organization and intermolecular interactions of this compound in its various phases can be constructed.

Quantum Chemistry Methods for Predicting Molecular Properties of Hexadecanol (B772) Isomers

Quantum chemistry methods provide a theoretical framework for predicting a wide range of molecular properties from first principles, based on the fundamental laws of quantum mechanics . These computational techniques are invaluable for understanding the structure-property relationships of molecules like the isomers of hexadecanol, where experimental data may be limited.

By solving the Schrödinger equation for a given molecule, quantum chemical calculations can determine its electronic structure, equilibrium geometry, and energetic properties . For hexadecanol isomers, these methods can be used to predict properties such as:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Energetic Properties: Enthalpy of formation, free energy, and heat of formation, which are crucial for understanding the thermodynamic stability of different isomers .

Spectroscopic Properties: Prediction of vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.

Reactivity: Calculation of reaction pathways, transition states, and activation energies, which can provide insights into the chemical behavior of the isomers .

One important application of quantum chemistry in this context is the prediction of physicochemical properties like the octanol-water partition coefficient (logP), which is a key parameter in environmental science and pharmacology. Studies have shown that quantum chemical calculations, particularly those employing density functional theory (DFT) combined with implicit solvent models, can provide reasonably accurate predictions of logP for various alcohols mdpi.com.

Different quantum chemical methods and levels of theory can be employed, with a trade-off between computational cost and accuracy. For molecules the size of hexadecanol isomers, DFT methods often provide a good balance.

| Predicted Property | Relevance to Hexadecanol Isomers |

| Optimized Molecular Geometry | Understanding the 3D structure and steric effects of branching. |

| Relative Energies of Isomers | Determining the most stable isomeric forms. |

| Vibrational Frequencies | Aiding in the interpretation of experimental IR and Raman spectra. |

| Solvation Free Energy | Predicting solubility and partitioning behavior in different environments. |

Quantum chemical calculations thus offer a powerful complementary approach to experimental studies, enabling a deeper understanding of the intrinsic properties of hexadecanol isomers and guiding the interpretation of experimental data.

Mass Spectrometric and Chromatographic Techniques for this compound Analysis

Mass spectrometry (MS) and chromatography are cornerstone analytical techniques for the identification and quantification of organic compounds like this compound. When coupled, as in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), they provide a powerful platform for the analysis of complex mixtures.

Mass spectrometry involves the ionization of molecules followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used for structural elucidation wikipedia.org. While electron ionization (EI) is a common technique, it can sometimes lead to excessive fragmentation and the absence of a molecular ion peak, especially for alcohols libretexts.org.

Chemical ionization (CI) is a softer ionization technique that often preserves the molecular ion, providing crucial information about the molecular weight of the analyte. In CI-MS, a reagent gas is ionized, and these ions then react with the analyte molecules to produce protonated molecules ([M+H]⁺) or other adducts.

For long-chain alcohols, a characteristic fragmentation pathway is the loss of a water molecule (dehydration), resulting in a peak at M-18 libretexts.org. Another common fragmentation is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom youtube.com. The position of the branch in this compound would influence the fragmentation pattern, leading to specific fragment ions that could be used to distinguish it from other hexadecanol isomers.

| Ionization Technique | Key Features for this compound Analysis |

| Electron Ionization (EI) | Provides a detailed fragmentation pattern for structural fingerprinting. |

| Chemical Ionization (CI) | A softer ionization method that helps in determining the molecular weight. |

Liquid chromatography (LC) is a separation technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as oxidized long-chain alcohols acs.org. In LC, the sample is dissolved in a mobile phase and passed through a stationary phase, leading to the separation of its components based on their differential interactions with the two phases.

For the analysis of oxidized organic compounds, such as the products of this compound oxidation, LC is often coupled with advanced detection methods like mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) nih.govmdpi.com. This combination allows for the separation of a complex mixture of oxidation products, followed by their sensitive and selective detection and structural characterization.

The choice of LC method, such as reversed-phase or normal-phase chromatography, depends on the polarity of the analytes. For oxidized long-chain alcohols, which can have a range of polarities depending on the functional groups introduced (e.g., hydroxyl, carbonyl, carboxyl), gradient elution is often employed to achieve optimal separation.

The use of derivatization agents can also enhance the detectability of alcohols and their oxidation products in LC-MS. For example, derivatization to impart a permanent charge on the molecule can improve ionization efficiency in electrospray ionization (ESI) MS epa.gov.

| Chromatographic/Detection Method | Application in this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives of this compound and its isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of non-volatile and thermally sensitive compounds, including oxidized products of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Provides enhanced structural information for the identification of unknown compounds and the quantification of analytes in complex matrices. |

Through the strategic application of these mass spectrometric and chromatographic techniques, it is possible to achieve detailed qualitative and quantitative analysis of this compound and its related compounds in various samples.

Advanced Studies on Phase Behavior and Interfacial Phenomena of 8 Hexadecanol

Phase Transitions of 8-Hexadecanol in Confined Environments

The behavior of n-hexadecanol when spatially confined, particularly within nanochannels, deviates significantly from its bulk state. This confinement can alter its phase transition temperatures and influence its molecular arrangement and crystallite formation.

Influence of Nanochannel Confinement on Transition Temperatures

Studies on n-hexadecanol confined in silicon nanochannels, specifically those with an 8 nm diameter, have shown a notable lowering of its transition temperatures. The transition temperatures between the liquid, rotator (RII), and crystalline (C) phases are reduced by approximately 20 K under such confinement compared to the bulk material. aps.orgarchive.orgaps.org

For example, bulk n-hexadecanol exhibits a liquid phase above 322 K, a rotator (RII) phase between 310 K and 322 K, and a crystalline (C) phase below 310 K. In contrast, when confined, the RII-C transition smears around 291 ± 5 K, and the RII-liquid transition also shifts to lower temperatures. aps.org

The following table summarizes the approximate transition temperatures for bulk and confined n-hexadecanol:

| Phase Transition | Bulk n-Hexadecanol (Approx. Temperature) [K] | Confined n-Hexadecanol (Approx. Temperature) [K] |

| Liquid to RII | 322 | ~302 (lowered by ~20 K) aps.orgarchive.orgaps.org |

| RII to C | 310 | ~291 ± 5 (lowered by ~20 K) aps.orgarchive.orgaps.org |

Molecular Arrangement and Crystallite Formation under Confinement

In its bulk state at low temperatures, n-hexadecanol typically forms a polycrystalline mixture of orthorhombic β and monoclinic γ forms. However, geometrical confinement within 8 nm silicon nanochannels favors the simpler orthorhombic β form. aps.orgarchive.org In this confined state, only β crystallites are formed, where the molecular chain axis is parallel to the layer normal. The γ form, characterized by a tilted chain axis relative to the layer normal, is entirely suppressed. aps.orgarchive.org The β crystallites arrange into bilayers that are not randomly oriented within the pores, with the molecules' long axes positioned perpendicular to the long channel axis. aps.orgarchive.orgresearchgate.netresearchgate.net Confinement does not appear to affect the inner-molecular dynamics of the CH2 scissor vibration. aps.org

Interfacial Behavior of this compound Monolayers

This compound (hexadecanol) forms monolayers at interfaces, and its behavior in such films is crucial for various applications, including its influence on phase transitions in mixed monolayers and its role in evaporation reduction.

Influence on Phase Transition Temperature and Molecular Packing in Mixed Monolayers

Hexadecanol (B772) significantly influences the phase transition temperature and molecular packing of mixed monolayers, particularly when combined with phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). nih.govaip.org The addition of hexadecanol to DPPC monolayers increases the temperature of the liquid-expanded to condensed phase transition. aip.org X-ray diffraction studies indicate that DPPC and hexadecanol form mixed crystals across a broad range of mixing ratios. aip.org At a surface pressure of 40 mN/m, increasing the hexadecanol content in DPPC/hexadecanol mixed monolayers leads to a reduction in the tilt angle of the aliphatic chains, moving from approximately 30° for pure DPPC to nearly 0° at a 1:1 molar ratio of DPPC and hexadecanol. aip.orgresearchgate.net This composition also results in the closest packing of the aliphatic chains. aip.org The presence of hexadecanol in mixed monolayers, such as with phosphatidylcholine, can lead to better molecular packing and attractive intermolecular interactions, exhibiting a condensing effect. nih.gov Studies have shown that hexadecanol and other long-chain alcohols can be miscible with DPPC, forming non-ideal monolayers at the air/water interface. nih.gov

Application of Monolayers in Evaporation Reduction Research

Monolayers of hexadecanol have been extensively studied for their effectiveness in reducing water evaporation from open water bodies, particularly in arid regions where water loss due to evaporation is substantial. researchgate.nete3s-conferences.orgiwrr.irwaterjournal.irnih.gov These monolayers act as a physical barrier at the air-water interface, hindering the escape of water molecules. e3s-conferences.org

Research conducted in arid zones has demonstrated that hexadecanol monolayers can significantly reduce evaporation rates. For instance, studies using Class A evaporation pans showed that hexadecanol applied at a concentration of 0.15 g/m²/3 days provided the best evaporation reduction. researchgate.net The efficiency of hexadecanol monolayers in preventing evaporation has been reported to be around 22-24% in some studies. researchgate.nete3s-conferences.org A combination of hexadecanol and octadecanol has also been found to be effective, with a mixture showing a 24% evaporation reduction. e3s-conferences.org

The performance of these monolayers can be influenced by meteorological parameters such as air temperature and wind speed. e3s-conferences.orgnih.gov While hexadecanol monolayers perform well at low wind speeds, their efficiency can decrease sharply with increasing wind speed. waterjournal.irnih.gov

The following table presents reported evaporation reduction efficiencies for hexadecanol and its mixtures:

| Monolayer Composition | Evaporation Reduction Efficiency (%) | Conditions / Notes | Source |

| Hexadecanol | 22-24 | Various studies, including arid conditions | researchgate.nete3s-conferences.org |

| Hexadecanol (0.15 g/m²/3 days) | Best rate | Under natural conditions in Algerian arid zones | researchgate.net |

| Hexadecanol and Octadecanol (1:1 mixture) | 24 | Evaluated in southern Algeria | e3s-conferences.org |

| Hexadecanol/Brij-35 (4:1 emulsion) | Lower than octadecanol emulsion | Chemical method, affected by wind speed | nih.gov |

Thermodynamics of this compound in Binary Liquid Mixtures

The thermodynamic properties of this compound (often referred to as 1-hexadecanol (B1195841) in this context, as this compound is a specific isomer of hexadecanol) in binary liquid mixtures are important for understanding its solution behavior and interactions with other components. Studies have investigated the density, viscosity, and interfacial tension of binary liquid mixtures involving 1-hexadecanol. acs.orgfau.de

For example, investigations have been conducted on binary systems of n-hexadecane with 1-hexadecanol across various mole fractions (e.g., 0.25, 0.5, 0.75) and temperatures ranging from 298.15 K to 573.15 K. acs.orgfau.de These studies utilize techniques like the oscillating-tube method, surface light scattering (SLS), and equilibrium molecular dynamics (EMD simulations) to analyze the influence of hydroxylation (due to the alcohol group) on thermophysical properties. acs.orgfau.de

At higher temperatures, simple mixing rules based on pure-component properties often provide good predictions for these mixtures. acs.orgfau.de However, at lower temperatures, non-idealities such as surface enrichment or the formation of molecular clusters within the mixture become more prominent, leading to deviations from these simple models. acs.orgfau.de Microscopic insights into fluid structure, obtained from partial-density profiles and radial distribution functions from simulations, help explain these observations. acs.orgfau.de

The solubility of n-alkanols, including 1-hexadecanol, in binary solvent mixtures has also been studied. capes.gov.br For instance, the solubilities of 1-hexadecanol in various binary solvents, such as cyclohexane (B81311) and heptane (B126788) or 2-propanol, have been measured. capes.gov.br Mixed solvent systems like cyclohexane + 2-propanol have shown a synergistic effect on solubility. capes.gov.br

Viscosity, Interfacial Tension, and Density Analysis in Mixtures

Comprehensive scientific literature searches for detailed research findings and specific data tables pertaining to the viscosity, interfacial tension, and density of This compound (hexadecan-8-ol, CAS: 19781-83-0) in mixtures have not yielded direct, specific experimental data for this particular isomer. While studies exist that investigate these thermophysical properties for other hexadecanol isomers, such as 1-hexadecanol (n-hexadecanol), in various binary and ternary mixtures, explicit data for this compound in mixtures regarding these properties were not found in the consulted sources.

Research on similar long-chain alcohols and hydrocarbons often employs advanced techniques like the oscillating-tube method, surface light scattering (SLS), and equilibrium molecular dynamics (EMD) simulations to characterize binary liquid mixtures across a broad range of temperatures and concentrations fau.deacs.org. These studies typically aim to understand the influence of molecular characteristics, such as chain length, branching, and the presence of hydroxyl groups, on thermophysical properties like density, viscosity, and interfacial tension fau.deacs.org. For instance, investigations involving 1-hexadecanol in mixtures with n-hexadecane have provided experimental results for liquid densities, viscosities, and interfacial tensions, reporting average expanded uncertainties for these measurements fau.deacs.org. These studies highlight that while simple prediction models based on pure-component properties can perform well at high temperatures, nonidealities such as surface enrichment or the formation of molecular clusters can significantly influence fluid behavior at lower temperatures, leading to deviations from ideal mixing rules fau.deacs.org.

The absence of specific data for this compound in the readily available literature suggests that further dedicated experimental and computational studies would be beneficial to fully characterize its behavior in mixed systems.

Biological and Biochemical Research Involving 8 Hexadecanol Pathways

Enzymatic Reaction Kinetics and Mechanisms with 8-Hexadecanol Related Substrates

Enzymes that act on hydrophobic substrates, such as long-chain alcohols like this compound, frequently operate at interfaces, such as water-oil interfaces thegoodscentscompany.comwikipedia.orguniv-reims.fr. Lipases (EC 3.1.1.3), for example, are well-studied enzymes whose activity is significantly influenced by the interfacial environment thegoodscentscompany.comuniv-reims.fr. Understanding the kinetics and mechanisms of these interfacial enzymatic reactions is crucial for various applications.

Determination of Kinetic Parameters for Interfacial Enzymatic Reactions

The study of enzyme kinetics involves measuring the rates of enzyme-catalyzed reactions and investigating the effects of varying reaction conditions cdutcm.edu.cnnih.gov. Key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), are fundamental for characterizing enzyme activity nih.gov. For interfacial enzymatic reactions, the determination of these parameters presents unique challenges due to the involvement of the phase interface thegoodscentscompany.com.

Initial reaction rates are typically measured by monitoring the change in substrate or product concentration over time at various substrate and enzyme concentrations cdutcm.edu.cn. The Michaelis-Menten model is a fundamental framework used to describe the relationship between reaction rate and substrate concentration, which often exhibits saturation kinetics nih.gov. The catalytic efficiency of an enzyme, represented by the specificity constant (kcat/Km), measures how efficiently an enzyme converts a substrate into a product. For enzymes acting on immobilized substrates, such as those presented on self-assembled monolayers, this kcat/Km value can be determined from the slope of a plot relating the reaction rate to the substrate density. This approach allows for quantitative and real-time analysis of interfacial enzyme reactions.

Influence of Substrate Density on Enzyme Activity

The density or concentration of a substrate, particularly in an interfacial or aggregated state, significantly influences enzyme activity. For enzymes acting at interfaces, the reaction rate is dependent on the specific interfacial area where the enzymes adsorb thegoodscentscompany.com. At relatively low substrate concentrations, the reaction rate can increase linearly with the substrate concentration cdutcm.edu.cn and, in the context of interfacial reactions, with the density of the substrate on the surface.

Research has indicated that enzymes can exhibit varying affinities for alcohols of different chain lengths. For instance, some enzymes show higher affinity towards longer chain alcohols. The LaoAB complex from Pseudomonas aeruginosa, a dehydrogenase for long-chain alcohols, demonstrates a broad substrate spectrum, with increasing activities observed for increasingly hydrophobic alcohols, including saturated long-chain alcohols up to C16. This suggests that the enzyme system is well-adapted for processing very hydrophobic substrates into further metabolic pathways.

Biotransformation and Biodegradation Studies of Hexadecanols

Biotransformation and biodegradation studies investigate how biological systems, particularly microorganisms, chemically modify and break down compounds like hexadecanols. Bioremediation, which leverages these microbial capabilities, is an environmentally sustainable and cost-effective strategy for addressing environmental contamination, such as oil spills.

Microbial Degradation Pathways for Hexadecane (B31444) and Hexadecanols

Microorganisms possess diverse metabolic capabilities that allow them to utilize hydrocarbons, including hexadecane and its alcohol derivatives (hexadecanols), as sole sources of carbon and energy. The microbial degradation of n-hexadecane, a straight-chain alkane, typically initiates with the oxidation of a terminal methyl group. This process converts the alkane into a primary alcohol, such as 1-hexadecanol (B1195841), which is then further oxidized to an aldehyde and subsequently to a fatty acid, like hexadecanoic acid. These fatty acid intermediates then enter the β-oxidation pathway for complete breakdown.

Alternatively, hexadecane can be oxidized at an internal carbon position, leading to the formation of secondary alcohols, such as 2-hexadecanol (B79914), through the action of alkane hydroxylases, including the AlkB enzyme and cytochrome P450 family. Specific bacterial strains, such as Acinetobacter baumannii KSS1060, have been isolated and shown to effectively degrade n-hexadecane, with significant degradation occurring within a short period. Pseudomonas species are also well-known for their capacity to degrade hexadecane, with studies detecting intermediates like 1-hexadecanol and 2-hexadecanol, confirming the degradation process.

Table 1: Examples of Microbial Hexadecane Degradation Percentages

| Microorganism / Condition | Hexadecane Degradation (%) | Timeframe | Reference |

| Acinetobacter baumannii KSS1060 | 62% (51.6% in first 24h) | 6 days | |

| Pseudomonas species | 83.44% | Not specified | |

| Pseudomonas aeruginosa (with Tween 80) | 80.34% | 21 days | |

| Bacterial consortium (high volume) | 98.8% | 21 days | |

| Bacterial consortium (0.5% concentration) | 99.12% | 70 days |

Note: In a dynamic environment, this table could be interactive, allowing for sorting and filtering.

Bioremediation Strategies Employing Microorganisms Capable of Utilizing Hydrocarbons

Bioremediation offers an effective and environmentally friendly approach to clean up environments contaminated with petroleum hydrocarbons. This technology relies on the metabolic activities of microorganisms to transform organic pollutants into less harmful substances, such as carbon dioxide, water, and biomass.

Key strategies in microbial bioremediation include:

Biostimulation: This involves adding essential nutrients, primarily nitrogen and phosphorus, to enhance the growth and activity of indigenous hydrocarbon-degrading microorganisms already present in the contaminated site. This method has been shown to accelerate the biodegradation process.

Bioaugmentation: This technique involves introducing specific microbial strains or consortia known for their hydrocarbon-degrading capabilities into contaminated environments. For example, Pseudomonas aeruginosa has been demonstrated to significantly enhance oil degradation rates. This strategy is particularly effective when native microbial populations are insufficient for effective contaminant degradation.

Microorganisms involved in hydrocarbon degradation often produce biosurfactants, which are amphiphilic molecules that increase the solubility and bioavailability of hydrophobic compounds like oil. Examples include rhamnolipids produced by Pseudomonas aeruginosa, which can emulsify hydrophobic pollutants, making them more accessible for microbial degradation and thus improving bioremediation efficiency.

Diverse microbial groups contribute to bioremediation, including bacteria such as Pseudomonas and Rhodococcus, and fungi like Aspergillus and Penicillium, all of which are widely recognized for their proficiency in breaking down hydrocarbons. Integrated approaches, combining bioremediation with phytoremediation (using plants to absorb or degrade contaminants), can also create comprehensive strategies for environmental cleanup, enhancing degradation by promoting the growth of hydrocarbon-degrading microorganisms in the plant's rhizosphere.

Metabolic Engineering of Organisms for Modified Fatty Alcohol Profiles

Metabolic engineering aims to optimize microbial cell factories for enhanced production of target compounds by manipulating endogenous pathways and introducing heterologous ones. For fatty alcohols, this often involves increasing the flux towards fatty acid synthesis and subsequent reduction, while minimizing competing pathways.

Manipulation of Fatty Acid Synthesis and Degradation Pathways

The biosynthesis of fatty alcohols is intimately linked to fatty acid metabolism. To enhance fatty alcohol production, strategies often focus on increasing the availability of fatty acid precursors and reducing their degradation. In Saccharomyces cerevisiae, a model microorganism for metabolic engineering, increasing flux through the fatty acid synthesis pathway is a primary objective. Overexpression of acetyl-CoA carboxylase (ACC1) , an enzyme critical for malonyl-CoA formation (a key precursor for fatty acid synthesis), has been shown to significantly improve fatty alcohol production. For instance, overexpression of ACC1 in S. cerevisiae led to a 56% increase in 1-hexadecanol production, raising titers from 45 mg/L to 71 mg/L. wikipedia.orgctdbase.org Further modifications, such as introducing a second copy of ACC1 with mutated phosphorylation sites to eliminate post-translational regulation, resulted in a 2.6-fold increase in fatty alcohol production. nih.gov

Conversely, inhibiting fatty acid degradation pathways, particularly β-oxidation, can prevent the breakdown of fatty acids back into acetyl-CoA, thereby preserving the carbon flux for fatty alcohol synthesis. Deletion of genes involved in β-oxidation, such as POX1 and POT1 in S. cerevisiae, has been explored. wikipedia.org Additionally, manipulating regulatory genes in yeast lipid metabolism, such as knocking out RPD3 (a negative regulator of the INO1 gene in phospholipid metabolism), has been found to further enhance 1-hexadecanol production. The deletion of RPD3 improved 1-hexadecanol production by 98%, increasing the titer from 71 mg/L to 140 mg/L. wikipedia.orgctdbase.orgnih.gov

The combined manipulation of these pathways demonstrates a synergistic effect on fatty alcohol accumulation, as summarized in the table below for 1-hexadecanol production in Saccharomyces cerevisiae.

Table 1: Impact of Metabolic Engineering on 1-Hexadecanol Production in Saccharomyces cerevisiae

| Engineering Strategy | Initial Titer (mg/L) | Improved Titer (mg/L) | Percentage Increase (%) | Source |

| Overexpression of ACC1 | 45 | 71 | 56 | wikipedia.orgctdbase.org |

| Knockout of RPD3 (after ACC1 overexpression) | 71 | 140 | 98 | wikipedia.orgctdbase.orgnih.gov |

| Expression of ATP-dependent citrate (B86180) lyase (ACL) | 140 | 330 | 136 | wikipedia.orgctdbase.orgnih.gov |

| Fed-batch fermentation with resting cells | - | >1100 | - | wikipedia.orgctdbase.orgnih.gov |

Engineering Cytosolic Acetyl-CoA Supply for Enhanced Production

Acetyl-CoA serves as the primary building block for fatty acid synthesis. In many host organisms, the availability of cytosolic acetyl-CoA can be a limiting factor for high-level fatty alcohol production. Metabolic engineering efforts have focused on increasing this precursor pool. One effective strategy involves expressing a heterologous ATP-dependent citrate lyase (ACL) . ACL facilitates the conversion of citrate, transported from the mitochondria to the cytosol, into acetyl-CoA and oxaloacetate, thereby boosting cytosolic acetyl-CoA levels. nih.govnih.govnih.gov

For instance, co-expression of ACL1 and ACL2 from Arabidopsis thaliana or Yarrowia lipolytica in a fatty alcohol-producing S. cerevisiae strain led to significant increases in 1-hexadecanol production. This approach resulted in a 55% and 136% increase in 1-hexadecanol production, respectively, achieving titers up to 330 mg/L in shake flask cultures. wikipedia.orgctdbase.orgnih.govnih.gov Further optimization, including generating an optimized citrate lyase cycle composed of ACL, malic enzyme, and malate (B86768) dehydrogenase, has also contributed to enhanced acetyl-CoA supply. nih.gov These strategies underscore the importance of precursor availability in achieving high fatty alcohol titers.

Novel Biological Pathways for Alkane and Alcohol Synthesis

Beyond traditional fatty acid reduction pathways, novel biological routes have been discovered for the synthesis of alkanes and alcohols, offering new avenues for bio-production.

Alkane Synthesis via 1-Alcohol Pathway

Traditionally, alkane biosynthesis was believed to proceed primarily through the decarbonylation of fatty aldehydes. nih.govlabsolu.ca However, a novel pathway involving 1-alcohols has been identified, notably in the bacterium Vibrio furnissii M1. This pathway demonstrates that long-chain alkanes can be synthesized via a 1-alcohol intermediate. nih.govlabsolu.caflybase.org

Evidence supporting this pathway includes:

Production of both even- and odd-carbon-number n-alkanes from glucose in V. furnissii M1, despite only even-carbon-number fatty acids being produced. This cannot be explained solely by the decarbonylation pathway. labsolu.caflybase.org

Radioisotope tracer experiments using 1-[1-14C]hexadecanoic acid showed the identification of corresponding alcohol, aldehyde, and alkane derivatives, with the radioisotope label maintained at the 1-carbon, indicating a reduction pathway where the carbon structure is retained. labsolu.caflybase.org

Direct production of n-hexadecane was observed when 1-hexadecanol was supplied to membrane preparations of V. furnissii M1. nih.govlabsolu.caflybase.org

The proposed sequence for this novel pathway in V. furnissii M1 involves 1-hexadecanoic acid being converted to 1-hexadecanal, which can then be oxidized to 1-hexadecanol. Subsequently, hexadecane is produced from 1-hexadecanol. This pathway represents a significant departure from the previously accepted aldehyde decarbonylation route for alkane synthesis. nih.govlabsolu.cawikipedia.org

Enzyme Characterization in Alkane Biosynthesis

The enzymes catalyzing the steps in fatty alcohol and alkane biosynthesis are critical for understanding and manipulating these pathways. Fatty acyl reductases (FARs) are key enzymes that convert fatty acyl-CoAs or fatty acyl-ACPs directly to fatty alcohols through a four-electron reduction. lipidmaps.org Alternatively, fatty aldehyde forming reductases (FALDRs) catalyze a two-electron reduction to fatty aldehydes, which are then further reduced to fatty alcohols by endogenous aldehyde reductases (AHRs) or alcohol dehydrogenases (ADHs). nih.govlipidmaps.org

In the context of alkane biosynthesis, a significant challenge in engineered microbial systems like Escherichia coli is the activity of endogenous aldehyde reductases, which convert fatty aldehydes (precursors for alkanes via aldehyde decarbonylase) into fatty alcohols, thus limiting the substrate pool for alkane production. uni.lu To address this, novel enzymes capable of interconverting alcohols and aldehydes are being explored. For example, an alcohol dehydrogenase, PsADH , discovered from Pantoea sp. strain 7-4, can oxidize 1-tetradecanol (B3432657) to tetradecanal. uni.lu This enzyme provides a new approach to utilize fatty alcohol by-products by re-oxidizing them to aldehydes, which can then be converted to alkanes by aldehyde-deformylating oxygenase (ADO). uni.lu

Beyond primary alcohols, research has also identified enzymes capable of producing secondary alcohols. The self-sufficient cytochrome P450 monooxygenase CYP505E3 from Aspergillus terreus has been characterized for its ability to catalyze regioselective in-chain hydroxylation of alkanes, fatty alcohols, and fatty acids at the ω-7 position. This enzyme can produce rare alcohols such as 5-dodecanol (B157926) and 7-tetradecanol, demonstrating its potential for synthesizing secondary alcohols like this compound through hydroxylation of hexadecane or related fatty acids/alcohols. This highlights the diversity of enzymatic tools available for engineering complex fatty alcohol and alkane profiles.

Environmental and Sustainable Chemistry Aspects of 8 Hexadecanol

Environmental Fate and Transport of Hexadecanols

The fate and transport of hexadecanols in the environment are influenced by their physical and chemical properties, determining their persistence and distribution across different environmental compartments.

Hexadecanols are generally considered biodegradable. In terrestrial environments, 1-hexadecanol (B1195841) is expected to be immobile in soil due to its estimated high Koc value of 25,000, indicating strong adsorption to soil particles. While volatilization from moist soil surfaces is anticipated, this process is attenuated by adsorption. Hydrolysis is not expected to be a significant environmental fate process for hexadecanols, as they lack the functional groups typically susceptible to hydrolysis under environmental conditions. nih.gov

In aquatic environments, hexadecanols, such as 1-hexadecanol, demonstrate ready biodegradability. Studies on 1-hexadecanol have shown significant biodegradation rates, with one test reporting 82.4% degradation in 28 days. The rapid removal of long-chain aliphatic alcohols from test media in aquatic toxicity assessments has been attributed to metabolism by algae and bacterial degradation by microbes. europa.eu

Hexadecanol (B772) also plays a role as an intermediate in the microbial degradation of longer-chain hydrocarbons, specifically n-alkanes like hexadecane (B31444) (PubChem CID 11677). In a common terminal oxidation pathway, hexadecane is first oxidized to 1-hexadecanol by alkane hydroxylases. Subsequently, 1-hexadecanol is further oxidized by alcohol dehydrogenases to 1-hexadecanal (PubChem CID 12389), and then by aldehyde dehydrogenases into hexadecanoic acid (PubChem CID 985), which ultimately enters the β-oxidation pathway. mdpi.comnih.govcapes.gov.br This metabolic sequence highlights the natural capacity of microorganisms to break down hexadecanols.

Table 1: Biodegradation Rates of 1-Hexadecanol in Aquatic Environments

| Substance | Test Method | Biodegradation (%) in 28 Days | Concentration (mg/L) | Reference |

| 1-Hexadecanol | 301B | 82.4 | 15.3 | europa.eu |

| 1-Hexadecanol | 301B | 62 | 17.1 | europa.eu |

The rates of biodegradation are influenced by various environmental factors, including the composition, state, and concentration of the hydrocarbons, as well as temperature, oxygen levels, and nutrient availability in both aquatic and terrestrial ecosystems. researchgate.netnih.gov

In the atmosphere, vapor-phase 1-hexadecanol undergoes degradation primarily through reactions with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 16 hours. Additionally, particulate-phase 1-hexadecanol can be removed from the atmosphere through wet or dry deposition processes. nih.gov

Potential Applications in Environmental Technologies

Hexadecanols, particularly 1-hexadecanol, have demonstrated utility in environmental technologies, notably in water conservation efforts.

Long-chain alcohols, such as 1-hexadecanol (PubChem CID 2682) and 1-octadecanol (PubChem CID 8221), are known to form monomolecular films on water surfaces. These films can significantly reduce water evaporation from reservoirs and other open water bodies. okstate.eduwaterjournal.ire3s-conferences.orgresearchgate.net Research indicates that these compressed films can reduce evaporation by 25% or more under field conditions, provided a complete film cover can be maintained. okstate.edu

However, the effectiveness of these monolayers can be challenged by environmental factors, with wind being a major impediment as it can readily displace the chemical film from the water surface. okstate.eduwaterjournal.ire3s-conferences.org Despite this, various studies have shown promising results:

In Algerian arid zones, hexadecanol monolayers at concentrations of 0.09 g/m² and 0.15 g/m² reduced evaporation losses by 19% and 24% respectively over a month. researchgate.net

A mixture of hexadecanol and 1-octadecanol has achieved an evaporation reduction rate of 24%. e3s-conferences.org

Recent research has explored combined methods to enhance efficiency. A combination of a hexadecanol monolayer with non-porous floating balls demonstrated an impressive 86.7% efficiency in reducing evaporation in Class A pans, outperforming other combinations with porous balls. iwrr.ir

Table 2: Evaporation Reduction Efficiency of Hexadecanol Monolayers

| Monolayer Type | Conditions/Context | Evaporation Reduction (%) | Reference |

| Hexadecanol (0.09 g/m²) | Algerian arid zones | 19 | researchgate.net |

| Hexadecanol (0.15 g/m²) | Algerian arid zones | 24 | researchgate.net |

| Hexadecanol + Octadecanol (1:1 mixture) | Southern Algeria | 24 | e3s-conferences.org |

| Hexadecanol monolayer + Non-porous balls | Class A evaporation pan | 86.7 | iwrr.ir |

| Hexadecanol monolayer + Two-hole balls | Class A evaporation pan | 59.6 | iwrr.ir |

| Hexadecanol monolayer + Six-hole balls | Class A evaporation pan | 56.7 | iwrr.ir |

Green Chemistry Principles in the Synthesis and Application of 8-Hexadecanol

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances, promoting environmental protection and economic viability. resolvemass.caresearchgate.netchemmethod.com

One key aspect of green chemistry relevant to hexadecanols is the use of renewable feedstocks. 1-Hexadecanol, for instance, can be produced as an oleochemical, derived entirely from vegetable sources such as coconut and/or palm kernel oil, supplemented with palm oil stearine. This involves the conversion of refined oil to methyl esters, followed by fractionation, hydrogenation to form alcohols, and further distillation to achieve high purity. thegoodscentscompany.com This aligns with the green chemistry principle of "Use of Renewable Feedstocks." resolvemass.caresearchgate.netacs.org

Furthermore, the inherent biodegradability of hexadecanols (as discussed in Section 6.1.1) aligns with the "Design for Degradation" principle of green chemistry, which advocates for designing chemical products that degrade into innocuous products after use, preventing their persistence in the environment. resolvemass.caresearchgate.net

Bioremediation is an eco-sustainable approach that leverages the metabolic versatility of microorganisms to degrade organic contaminants in the environment. niscpr.res.in This method is particularly relevant for petroleum hydrocarbon pollution, where hexadecanols play a role.

As noted previously, hexadecanol is a critical intermediate in the microbial degradation pathways of n-alkanes, major components of petroleum hydrocarbons. Microorganisms, primarily bacteria and fungi, can oxidize n-alkanes like hexadecane into hexadecanol, which is then further metabolized. mdpi.comnih.govcapes.gov.br This natural process forms the basis for bioremediation strategies.

Advanced bioremediation techniques include thermally enhanced approaches, which have shown significant success in accelerating hydrocarbon degradation rates in contaminated soils. For example, the removal of hexadecane from soil reached up to 90% after 40 days when coupling high temperature (60°C) with various amendments, including inorganic nutrients and biosurfactants, and bioaugmentation with thermophilic bacteria like Geobacillus thermoleovorans T80. nih.gov

Another innovative eco-sustainable approach involves the use of oleophilic porous activated sludge loaded with microorganisms (OPAS-M). This material can selectively absorb petroleum pollutants, such as n-hexadecane, from wastewater. Once absorbed, the loaded microorganisms efficiently degrade these pollutants. Studies have shown an 84.7% removal efficiency for n-hexadecane, with the degradation mechanism proceeding through intermediates like n-hexadecanol, n-hexadecanal, and n-hexadecanoic acid, ultimately converting them into water and carbon dioxide. This combined approach of selective absorption and biodegradation represents a green and efficient method for remediating organic pollutants. capes.gov.br

Table 3: Efficiency of OPAS-M in n-Hexadecane Degradation

| Method | Degradation Efficiency (%) | Degradation Half-life (days) | Reference |

| Free Microorganism | 58.80 | 7.44 | capes.gov.br |

| Porous Activated Sludge + Microorganism (PSA-M) | 74.37 | 3.56 | capes.gov.br |

| Oleophilic Porous Activated Sludge + Microorganism (OPAS-M) | 84.7 | 2.23 | capes.gov.br |

Materials Science Applications and Implications of 8 Hexadecanol

8-Hexadecanol in Phase Change Materials and Humidity Control Composites

This compound, like other hexadecanol (B772) isomers, is recognized for its potential in thermal energy storage applications, particularly as a component in Phase Change Materials (PCMs). PCMs are substances that absorb or release significant amounts of latent heat during phase transitions, making them suitable for temperature regulation.

Hexadecanol (C16H34O) is a common organic PCM, notable for its substantial latent heat capacity and a tunable phase change temperature range, typically between 24 and 60 °C. rsc.org Specifically, hexadecanol possesses a melting temperature of approximately 47 °C and a latent heat storage capacity of around 268 J/g. sci-hub.se

To address challenges such as leakage in liquid phases, hexadecanol can be integrated into composite PCMs. For instance, porous high internal phase emulsion templated polymers (PHPs) can serve as scaffolds to create shape-stabilized hexadecanol composites, which not only prevent seepage but also enhance thermal conductivity. sci-hub.se Another approach involves the use of binary eutectic mixtures. Hexadecanol-myristic acid (HD-MA) eutectic mixtures, when adsorbed into activated carbon (AC), form composite phase transition materials (CPCMs). These CPCMs have demonstrated a melting point of 42.38 °C with a latent heat of 76.24 J/g and a solidification point of 38.32 °C with a latent heat of 67.08 J/g. ktu.lt Furthermore, novel phase-change composites incorporating hexadecanol with dye-linked polyurethane (dye-PU) have achieved a high phase change enthalpy of 229.5 J/g. capes.gov.br High-chain fatty acid esters of 1-hexadecanol (B1195841) also find application as PCMs for thermal energy storage. scientificlabs.ie

Table 1: Thermal Properties of Hexadecanol-Based Phase Change Materials

| Material System | Melting Temperature (°C) | Latent Heat (J/g) | Solidification Temperature (°C) | Latent Heat (J/g) | Reference |

| Pure Hexadecanol | ~47 | ~268 | - | - | sci-hub.se |

| HD-MA/AC Composite | 42.38 | 76.24 | 38.32 | 67.08 | ktu.lt |

| Hexadecanol/Dye-PU Composite | - | 229.5 | - | - | capes.gov.br |

In the realm of humidity control, hexadecanol has been explored for its ability to reduce water evaporation from surfaces. It forms a monomolecular layer that acts as a barrier, inhibiting the escape of water molecules. ametsoc.org, scirp.org A mixture of hexadecanol and octadecanol has been shown to significantly reduce the growth rate of water droplets, by a factor ranging from 100 to 10,000. ametsoc.org This property also extends to retarding the dissolution of sodium chloride crystals in environments with rising humidity. ametsoc.org Studies have indicated that hexadecanol coatings can prevent water evaporation by 26% to 30% at an average relative humidity of 56%. researchgate.net Furthermore, the adsorption of 1-hexadecanol onto silica (B1680970) particles can impart hydrophobicity to the surface, thereby decreasing humidity sensitivity in charging processes. An optimal loading of approximately one monolayer of 1-hexadecanol on silica resulted in a water uptake of 0.17% between ~0% and 80% relative humidity, compared to 0.26% for untreated silica. imaging.org

Influence of Hexadecanol Isomers on Molecular Packing and Organization in Material Systems

The position of the hydroxyl group within hexadecanol isomers significantly impacts their molecular packing and organization in material systems, particularly at interfaces. Research utilizing surface tension methods and vibrational sum frequency spectroscopy has investigated the structure and two-dimensional (2D) phase behavior of hexadecanol isomers, including 1-hexadecanol, 2-hexadecanol (B79914), 3-hexadecanol, and 4-hexadecanol, when adsorbed to the air/water interface. nih.gov, acs.org, acs.org, ebi.ac.uk

The 2D phase behavior of these monolayers is highly sensitive to the registry and packing efficiency of their alkyl chains. nih.gov, acs.org At their equilibrium spreading pressures, 1-hexadecanol and 2-hexadecanol form compact films characterized by a high degree of conformational order. nih.gov, acs.org, acs.org, ebi.ac.uk Specifically, 1-hexadecanol exhibits a molecular area of 18.9 Ų/molecule, while 2-hexadecanol shows a molecular area of 21.5 Ų/molecule. nih.gov, acs.org, acs.org, ebi.ac.uk The latter suggests that 2-hexadecanol largely maintains an all-trans conformation, with the methyl group at the C1 position embedded within the water subphase. nih.gov, acs.org, acs.org, ebi.ac.uk

In contrast, isomers with the hydroxyl group further from the chain end, such as 3-hexadecanol and 4-hexadecanol, form more expanded monolayers at their equilibrium spreading pressures. nih.gov, acs.org, acs.org, ebi.ac.uk The molecular area for 3-hexadecanol is 28.7 Ų/molecule, and for 4-hexadecanol, it is 40.3 Ų/molecule. nih.gov, acs.org, acs.org, ebi.ac.uk This difference indicates that the position of the hydroxyl group plays a crucial role in determining the molecular orientation and packing density at interfaces. journalssystem.com For example, the densities of alkyl chains in 1-hexadecanethiol (B1214605) monolayers were found to be lower than those of 1-hexadecanol monolayers, highlighting the impact of the end-group and chain structure on packing. researchgate.net

Table 2: Molecular Areas of Hexadecanol Isomers at Air/Water Interface (Equilibrium Spreading Pressure)

| Hexadecanol Isomer | Molecular Area (Ų/molecule) | Conformational Order | Reference |

| 1-Hexadecanol | 18.9 | High | nih.gov, acs.org, acs.org, ebi.ac.uk |

| 2-Hexadecanol | 21.5 | High | nih.gov, acs.org, acs.org, ebi.ac.uk |

| 3-Hexadecanol | 28.7 | More Expanded | nih.gov, acs.org, acs.org, ebi.ac.uk |

| 4-Hexadecanol | 40.3 | More Expanded | nih.gov, acs.org, acs.org, ebi.ac.uk |

Integration of this compound in Self-Assembled Monolayers for Research Applications

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form through the adsorption of surfactant molecules onto a substrate. uni-tuebingen.de These structures are fundamental in surface science and nanotechnology, enabling precise control over surface properties for diverse research applications.

While specific research on this compound in SAMs is less extensively documented compared to its linear isomer, 1-hexadecanol, the general principles and applications of hexadecanol-based SAMs are highly relevant. 1-Hexadecanol can be utilized to create well-defined SAMs for various research purposes. smolecule.com, scientificlabs.ie Derivatives, such as 16-mercapto-1-hexadecanol (B51818), are commonly employed in the formation of SAMs on gold surfaces. nih.gov, acs.org, uba.ar These SAMs are instrumental in controlling surface properties, such as wettability, for applications like microarraying. acs.org